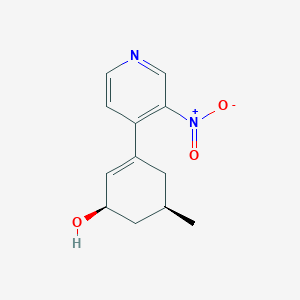
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime typically involves the reaction of acetaldehyde with O-(2-(1H-imidazol-1-yl)phenyl) hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or distillation are often necessary to isolate the final product.
化学反応の分析
Types of Reactions: Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated imidazole derivatives.
科学的研究の応用
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
- Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
- 1-(1H-Imidazol-2-yl)ethanone
- 2-(1H-Imidazol-1-yl)acetic acid
Comparison: this compound is unique due to its specific structure, which includes both an oxime and an imidazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-(1H-Imidazol-2-yl)ethanone lacks the oxime group, which may result in different reactivity and biological activity. Similarly, 2-(1H-Imidazol-1-yl)acetic acid has a carboxylic acid group instead of an oxime, leading to variations in its chemical behavior and applications.
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
(E)-N-(2-imidazol-1-ylphenoxy)ethanimine |
InChI |
InChI=1S/C11H11N3O/c1-2-13-15-11-6-4-3-5-10(11)14-8-7-12-9-14/h2-9H,1H3/b13-2+ |
InChIキー |
NEROCWKEVNOXKD-XNJYKOPJSA-N |
異性体SMILES |
C/C=N/OC1=CC=CC=C1N2C=CN=C2 |
正規SMILES |
CC=NOC1=CC=CC=C1N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


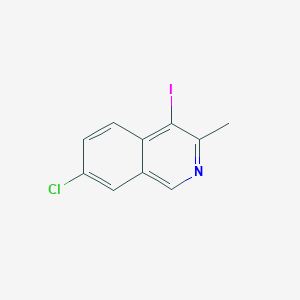
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)


![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)

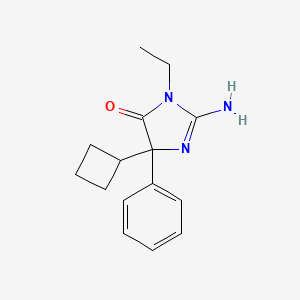
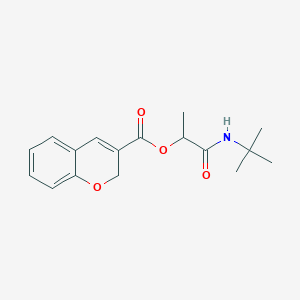
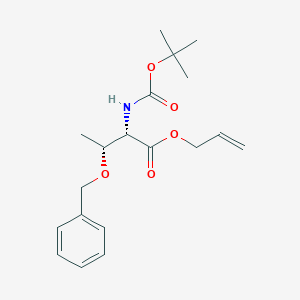
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
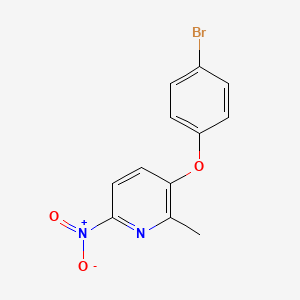
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
